

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid discovery and synthesis

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Compound of Interest

Compound Name: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

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An In-depth Technical Guide on the Synthesis of **(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid**

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, also known as Glu-ureido-Leu, is a ureido-linked dipeptide derivative of L-glutamic acid and L-leucine. The replacement of a natural peptide bond with a urea or ureido linkage is a significant strategy in medicinal chemistry. This modification can confer several advantages, including enhanced proteolytic stability, improved pharmacokinetic properties, and altered receptor binding and signaling characteristics.[1][2]

Ureido-containing peptides have garnered considerable interest, particularly as inhibitors of Prostate-Specific Membrane Antigen (PSMA), a well-established target for the imaging and therapy of prostate cancer.[3][4] The core structure of many potent PSMA inhibitors is a Glu-ureido-based motif.[3][5] Furthermore, the introduction of a ureido linkage into bioactive peptides, such as GLP-1 analogues, has been shown to prolong their in vivo activity by modulating receptor signaling and trafficking.[1]

This technical guide provides a comprehensive overview of a plausible synthetic approach for **(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid**, based on established solid-phase synthesis methodologies for related ureido peptides.^[3]

Synthetic Approach: Solid-Phase Synthesis

The synthesis of Glu-ureido-Leu can be efficiently achieved using a solid-phase peptide synthesis (SPPS) approach. This methodology offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification of the final product. The key steps involve the attachment of the first protected amino acid to a solid support, followed by the formation of the urea linkage and subsequent cleavage from the resin.

Experimental Protocol

The following protocol is adapted from the solid-phase synthesis of Glu-ureido-Lys (EUK) and is applicable for the synthesis of Glu-ureido-Leu.^{[3][5]}

1. Resin Loading:

- Swell 2-chlorotriyl chloride (2-CTC) resin in anhydrous dichloromethane (DCM).
- Add Fmoc-L-Glu(OtBu)-OH and N,N-diisopropylethylamine (DIPEA) to the resin suspension.
- Agitate the mixture at room temperature for 2 hours.
- Cap any unreacted sites on the resin using methanol.
- Wash the resin sequentially with DMF, DCM, and methanol and dry under vacuum.

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the glutamic acid residue.
- Monitor the deprotection using a Kaiser test.
- Wash the resin thoroughly with DMF and DCM.

3. Isocyanate Formation:

- Suspend the resin in anhydrous DCM and cool to 0°C.
- Add a solution of triphosgene in anhydrous DCM, followed by DIPEA, maintaining the temperature at 0°C.
- Stir the reaction mixture for several hours at 0°C.
- Monitor the formation of the isocyanate intermediate using on-bead FT-IR spectroscopy (a characteristic peak appears around 2270 cm^{-1}).
- Wash the resin with anhydrous DCM.

4. Urea Bond Formation:

- Add a solution of H-L-Leu-OtBu-HCl and DIPEA in anhydrous DCM to the isocyanate-functionalized resin.
- Agitate the mixture at room temperature overnight.
- Monitor the completion of the reaction using a Kaiser test (will be negative upon completion).
- Wash the resin with DCM and DMF.

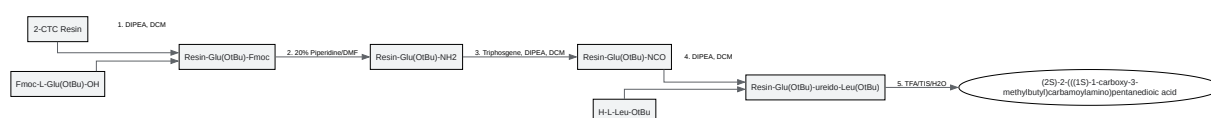
5. Cleavage and Deprotection:

- Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the tert-butyl protecting groups.
- Filter the resin and collect the filtrate.
- Precipitate the crude product by adding cold diethyl ether.
- Centrifuge and wash the precipitate with cold diethyl ether.

6. Purification:

- Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final product as a white solid.

Synthetic Workflow Diagram



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Caption: Solid-phase synthesis workflow for Glu-ureido-Leu.

Quantitative Data

Specific quantitative data for the synthesis of **(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid** is not readily available in the public domain. However, the following table presents representative data for the synthesis of a similar ureido peptide, Glu-ureido-Lys (EUK), which can be considered analogous.[3]

Parameter	Value
Resin Loading	0.8 mmol/g
Crude Purity	> 85% (by HPLC)
Final Purity	> 95% (by HPLC)
Overall Yield	30-40%
Mass Spectrometry	[M+H] ⁺ calculated and found

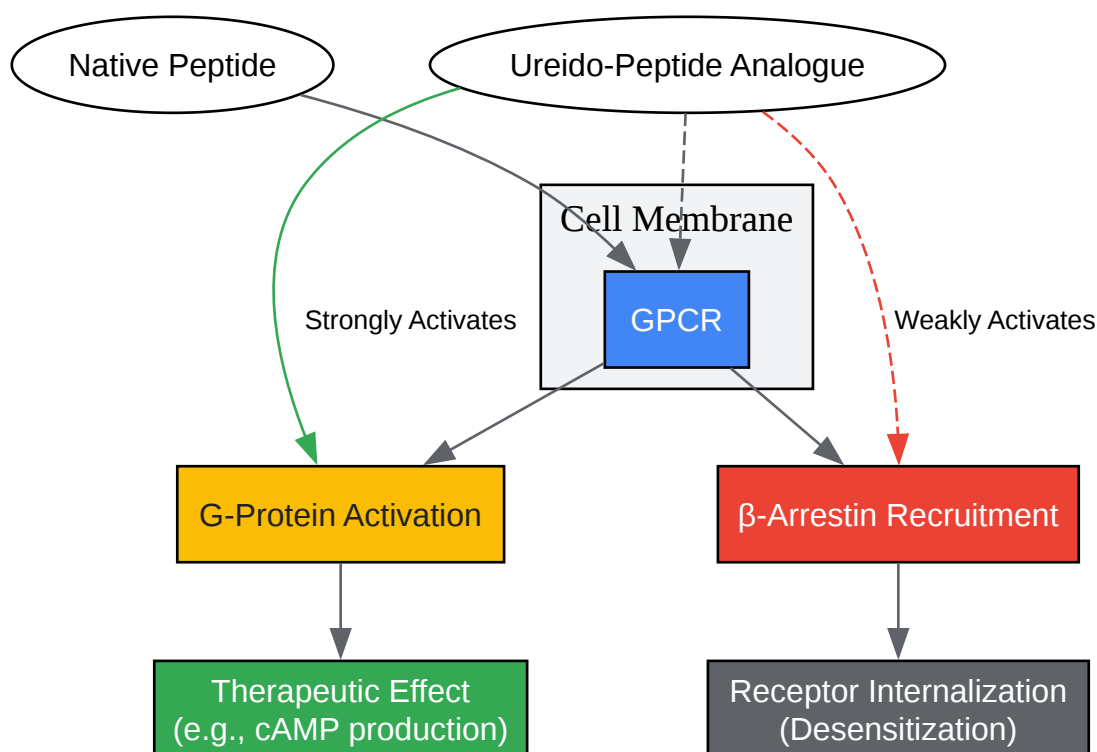
Note: This data is for the synthesis of a related compound and should be used for estimation purposes only.

Biological Context and Signaling

While the specific biological activity of Glu-ureido-Leu is not extensively documented, the introduction of a ureido linkage can significantly impact the interaction of a peptide with its biological target. For instance, in GLP-1 analogues, replacing an amino acid with a ureido residue can lead to biased signaling, where the modified peptide preferentially activates certain downstream pathways over others. This can result in a more desirable therapeutic profile, such as prolonged glucose-lowering effects with reduced receptor internalization.^[1]

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a ureido-peptide analogue exhibits biased agonism at a G-protein coupled receptor (GPCR), a common target for peptide hormones.



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Caption: Biased agonism of a ureido-peptide at a GPCR.

Conclusion

The synthesis of **(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid** represents a valuable application of ureido-peptide chemistry. While specific discovery and characterization data for this exact molecule are sparse, established solid-phase synthesis protocols for related compounds provide a clear and efficient pathway for its preparation. The unique properties conferred by the ureido linkage, such as enhanced stability and the potential for modulated biological activity, make such compounds highly attractive for research in drug discovery and development, particularly in areas like cancer targeting and metabolic diseases. Further investigation into the biological effects of Glu-ureido-Leu is warranted to fully elucidate its therapeutic potential.

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